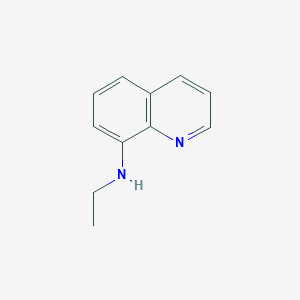

N-ethylquinolin-8-amine

Description

Contextualization of Quinoline-Based Amine Chemistry

The quinoline (B57606) ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent scaffold in chemistry. orientjchem.org First isolated from coal tar in 1834, quinoline and its derivatives are recognized for their presence in natural alkaloids and their extensive use in the synthesis of functional molecules. nih.gov The nitrogen atom in the quinoline ring and the potential for substitution on both the benzene and pyridine portions allow for a vast diversity of chemical structures and properties. orientjchem.org

Amines, as organic derivatives of ammonia (B1221849), are fundamental functional groups that can act as bases, nucleophiles, and ligands for metal ions. bldpharm.com When an amine group is attached to a quinoline core, particularly at the 8-position as in 8-aminoquinoline (B160924), it creates a powerful bidentate chelating agent. The nitrogen of the quinoline ring and the nitrogen of the amino group can coordinate to a single metal center, forming a stable five-membered ring. This chelating ability is a cornerstone of their application in coordination chemistry. researchgate.net

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation of anilines with various carbonyl compounds. nih.govnih.gov Subsequent modification, such as the N-alkylation of an amino group, allows for the fine-tuning of the molecule's steric and electronic properties. The synthesis of N-substituted 8-aminoquinolines is a common strategy to create more complex structures for specific applications. researchgate.net

Significance of N-Ethylquinolin-8-amine within Contemporary Organic and Inorganic Synthesis

The significance of this compound lies in its utility as a tailored building block and ligand, primarily in the fields of inorganic and organic synthesis.

In inorganic chemistry , the parent compound, 8-aminoquinoline, and its N-substituted derivatives are highly valued as bidentate ligands. researchgate.net The introduction of the N-ethyl group in this compound modifies the ligand's properties compared to the unsubstituted 8-aminoquinoline. The ethyl group provides increased steric bulk and alters the electron-donating ability of the amino nitrogen, which can influence the geometry, stability, and reactivity of the resulting metal complexes. Research on analogous N-substituted quinolin-8-amines has shown their ability to form stable complexes with a wide range of transition metals, including nickel, zinc, cadmium, and manganese. nih.govresearchgate.net For instance, the related ligand N-[2-(dimethylamino)ethyl]quinolin-8-amine forms a distorted octahedral complex with Nickel(II). nih.gov These complexes are subjects of investigation for their potential in catalysis, materials science, and as models for biological systems.

In organic synthesis , this compound serves as a valuable intermediate. Primary and secondary amines are crucial nucleophiles for constructing carbon-nitrogen bonds. The synthesis of N-substituted 8-aminoquinolines is a key step in building more elaborate molecules. For example, a common synthetic route involves the reaction of 8-aminoquinoline with an appropriate alkylating or acylating agent. nih.govmdpi.com The synthesis of various N-alkylated and N-acylated 8-aminoquinoline derivatives for research into multifunctional agents highlights the importance of this synthetic transformation. nih.govamegroups.cn The N-ethyl moiety can direct reactivity or be part of a larger pharmacophore in more complex target molecules.

Detailed research findings on the synthesis of related N-substituted quinolin-8-amines demonstrate the practicality of these reactions. The table below outlines typical conditions for the N-alkylation of 8-aminoquinoline, which are analogous to the synthesis of this compound.

| Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Aminoquinoline, 3-(2-bromoethyl)-1H-indole | K₂CO₃, Acetone (B3395972), Reflux, 10 h | N-(2-(1H-indol-3-yl)ethyl)quinolin-8-amine | 80% | nih.gov |

| 8-Aminoquinoline, 3-(2-bromoethyl)-5-methoxy-1H-indole | K₂CO₃, Acetone, Reflux, 10 h | N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinolin-8-amine | 55% | nih.gov |

| 8-Aminoquinoline, N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | Diisopropylethylamine, NaI, DMF, 80 °C, 8 h | N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide | Not Specified | nih.gov |

| Oleanonic acid chloride, 8-aminoquinoline | Triethylamine (B128534), DMAP, DCM, 0 °C to RT, overnight | 3-oxo-olean-12-en-28-oic acid 8-aminoquinoline amide | 80% | mdpi.com |

Overview of Current Research Trajectories and Future Directions for this compound

Current and future research involving this compound and its chemical class is proceeding along several promising trajectories.

A major area of focus is the development of novel coordination compounds and catalysts . The ability of N-substituted 8-aminoquinolines to act as robust ligands continues to be exploited. Future work will likely involve synthesizing new metal complexes with this compound to study their catalytic activity in various organic transformations, such as C-H bond activation, cross-coupling reactions, and polymerization. researchgate.net The targeted design of these catalysts, where the N-ethyl group helps to create a specific coordination environment, is a key strategy for achieving high efficiency and selectivity.

Another significant research direction is in the field of functional materials . Quinoline derivatives are being investigated for their applications in materials science, including as components of organic light-emitting diodes (OLEDs) and third-generation photovoltaic cells. researchgate.net The specific electronic properties conferred by the this compound scaffold could be harnessed to create materials with tailored photophysical characteristics.

Furthermore, the development of chemical sensors represents a growing area of interest. The quinoline core is inherently fluorescent, and its interaction with specific analytes can lead to a detectable change in its optical properties. Researchers have developed quinoline-based probes for detecting species like nitric oxide. nih.gov It is conceivable that this compound could serve as a platform for designing new fluorescent or colorimetric sensors for metal ions or other small molecules.

Finally, the application of advanced synthetic methodologies to the quinoline nucleus is a continuing trend. This includes the regioselective functionalization of the quinoline ring system through transition-metal-catalyzed C-H activation, allowing for the direct installation of various functional groups at positions that are otherwise difficult to access. beilstein-journals.org Such strategies will undoubtedly be applied to this compound to generate libraries of novel compounds for further investigation.

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

N-ethylquinolin-8-amine |

InChI |

InChI=1S/C11H12N2/c1-2-12-10-7-3-5-9-6-4-8-13-11(9)10/h3-8,12H,2H2,1H3 |

InChI Key |

KQQJLXPIKPOAOD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for N Ethylquinolin 8 Amine and Its Derivatives

Strategies for C-N Bond Formation in N-Alkylated Quinolin-8-amines

The formation of the carbon-nitrogen bond is a pivotal step in the synthesis of N-alkylated quinolin-8-amines. This process typically involves the reaction of an amine with an alkylating agent or the transformation of a carbonyl-containing precursor.

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions provide a direct pathway for the alkylation of the amino group of 8-aminoquinoline (B160924). These reactions involve the attack of the nucleophilic nitrogen atom on an electrophilic carbon atom of an alkyl halide.

The direct alkylation of 8-aminoquinoline with ethyl halides, such as ethyl bromide or ethyl iodide, is a common method for synthesizing N-ethylquinolin-8-amine. In this reaction, the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbon of the ethyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. nih.gov The reaction is often carried out in the presence of a base, such as potassium carbonate (K2CO3), to neutralize the hydrogen halide formed as a byproduct and to facilitate the reaction. nih.gov The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents like acetone (B3395972) or dimethylformamide (DMF) being frequently employed. nih.gov

A study on the synthesis of 8-aminoquinoline-melatonin derivatives reported the alkylation of 8-aminoquinoline with 3-(2-bromoethyl)-1H-indole in acetone with K2CO3, resulting in an 80% yield of the corresponding N-alkylated product. nih.gov Another example involved the reaction of 8-aminoquinoline with 3-(2-bromoethyl)-5-methoxy-1H-indole under similar conditions, affording a 55% yield. nih.gov These examples, while not using a simple ethyl halide, demonstrate the general principle of N-alkylation of 8-aminoquinoline via nucleophilic substitution.

Table 1: Examples of Nucleophilic Substitution for N-Alkylation of 8-Aminoquinoline

| Alkylating Agent | Base | Solvent | Reaction Conditions | Yield | Reference |

| 3-(2-bromoethyl)-1H-indole | K2CO3 | Acetone | Reflux, 10 h | 80% | nih.gov |

| 3-(2-bromoethyl)-5-methoxy-1H-indole | K2CO3 | Acetone | Reflux, 10 h | 55% | nih.gov |

| N-(2-(1H-indol-3-yl)ethyl)-2-chloroacetamide | Diisopropylethylamine, NaI | DMF | 80 °C, 8 h | - | nih.govamegroups.cn |

| 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | Diisopropylethylamine, NaI | DMF | 80 °C, 8 h | 76% | amegroups.cn |

A significant challenge in the alkylation of primary amines like 8-aminoquinoline is the potential for over-alkylation, leading to the formation of polyalkylated products (diethylamino- and triethylammonio-quinoline derivatives). The initially formed secondary amine, this compound, can act as a nucleophile and react further with the ethyl halide.

Several strategies can be employed to control the selectivity towards monoalkylation:

Stoichiometry Control: Using a large excess of the primary amine (8-aminoquinoline) relative to the alkylating agent can favor monoalkylation by increasing the probability of the ethyl halide reacting with the more abundant primary amine. byjus.comlibretexts.org

Reaction Conditions: Careful control of reaction parameters such as temperature and reaction time can also influence the product distribution. Lower temperatures and shorter reaction times generally favor the formation of the monoalkylated product.

Protecting Groups: The use of protecting groups on the amine can ensure mono-alkylation. The protecting group can be removed after the initial alkylation step.

In the context of Friedel-Crafts alkylation, which shares similarities in terms of electrophilic attack, the use of an excess of the aromatic compound is a known method to prevent polyalkylation. byjus.comlibretexts.org While mechanistically different, the principle of using an excess of one reactant to favor a specific product is applicable here. The reactivity of the aromatic substrate also plays a role; highly reactive aromatics are more prone to polyalkylation. nih.gov Similarly, the nucleophilicity of the this compound intermediate will influence its tendency to undergo further reaction.

Reductive Amination Approaches from Carbonyl Precursors

Reductive amination offers an alternative and often more controlled route to this compound. This two-step process involves the initial formation of an imine from 8-aminoquinoline and a carbonyl compound (an aldehyde or ketone), followed by the reduction of the imine to the corresponding amine. sci-hub.sedtic.milscholaris.ca

The first step in reductive amination is the condensation reaction between 8-aminoquinoline and an aldehyde, in this case, acetaldehyde (B116499), or a ketone. sci-hub.sescholaris.ca This reaction forms an imine intermediate, also known as a Schiff base. The reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. psu.edu

For the synthesis of this compound, acetaldehyde would be the required carbonyl precursor. The reaction involves the formation of an N-(ethylidene)quinolin-8-amine intermediate.

The imine intermediate formed in the first step is then reduced to the final secondary amine. A variety of reducing agents can be used for this transformation. Mild reducing agents are often preferred to avoid the reduction of other functional groups that may be present in the molecule.

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a particularly effective and selective reducing agent for this purpose. sci-hub.sedtic.milnih.gov It is known to be selective for the reduction of imines in the presence of aldehydes or ketones, which is advantageous for one-pot reductive amination procedures. scholaris.ca Other reducing agents such as sodium borohydride (B1222165) (NaBH4) can also be used, although they may be less selective. Catalytic hydrogenation is another viable method for imine reduction. dtic.mil

Research on the synthesis of bis(8-aminoquinoline)-substituted tetraazacrown ethers has demonstrated the successful use of reductive amination. dtic.milnih.govminsky.ai In these studies, 8-nitroquinoline-2-carboxaldehyde was reacted with various tetraazacrown ethers, followed by reduction of the resulting imines and nitro groups to yield the desired products. dtic.milnih.gov While the specific substrate is different, the underlying principle of imine formation and subsequent reduction is directly applicable to the synthesis of this compound.

Table 2: Reagents for Reductive Amination

| Carbonyl Precursor | Reducing Agent | Key Features | Reference |

| Acetaldehyde | Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective for imines over carbonyls. scholaris.ca | sci-hub.sedtic.milnih.gov |

| Aldehydes/Ketones | Sodium borohydride (NaBH4) | Common reducing agent, may be less selective. | |

| Aldehydes/Ketones | Catalytic Hydrogenation (e.g., H2/Pd, PtO2) | Effective but may reduce other functional groups. | dtic.mil |

Photocatalytic Dehydrogenation for N-Aryl Amine Synthesis (as a general approach applicable to related systems)

The formation of N-aryl amines, a core structural feature of the target compound, can be achieved through innovative methods such as photocatalytic dehydrogenation. This approach offers a modern alternative to traditional cross-coupling reactions for creating C-N bonds. Visible-light photoredox catalysis provides an efficient pathway for the synthesis of aromatic compounds, including N-aryl amines, by promoting catalytic dehydrogenation (CD). rsc.orgnih.gov This technique can be challenging due to the difficulty in controlling the reactivity of amines under photocatalytic conditions. rsc.orgnih.gov

A notable strategy involves the visible-light-induced photocatalytic synthesis of N-aryl amines from the dehydrogenation of allylic amines. rsc.org This method often employs a hydrogen-atom acceptor, such as C₆F₅I, which facilitates the mild and controlled dehydrogenation of amines that bear various functional groups. nih.gov The mechanism is thought to involve a sequence of single-electron and hydrogen-atom transfers, where a back-electron transfer process can prevent the desired N-aryl amine product from undergoing further reactions under the oxidative conditions. rsc.orgnih.gov While not a direct synthesis of this compound, this principle represents a cutting-edge technique applicable to the formation of the N-aryl amine linkage present in related molecular frameworks. The use of metal-free photocatalysts is also a growing area, contributing to more sustainable and environmentally friendly strategies for amine oxidation and dehydrogenation. mdpi.com

Regioselective Synthesis and Functionalization of the Quinoline (B57606) Core

The functionalization of the quinoline scaffold is pivotal for creating diverse derivatives. Regioselective methods allow for the precise introduction of substituents at specific positions on the quinoline ring. A powerful strategy for functionalizing the C2 and C8 positions involves the use of quinoline N-oxides. grafiati.com The N-oxide group acts as a directing group, enabling C-H activation and functionalization under milder conditions than those required for the parent quinoline. grafiati.com

For 8-substituted quinolines, such as those derived from 8-aminoquinoline, metal-free protocols have been developed for geometrically challenging C5–H halogenation. rsc.org Using an inexpensive and atom-economical source like trihaloisocyanuric acid, a variety of 8-substituted quinolines can be halogenated exclusively at the C5-position with excellent functional group tolerance. rsc.org

Other regioselective functionalizations include:

C2-Functionalization : The combination of copper catalysis with activators like lithium fluoride (B91410) or magnesium chloride allows for the transformation of heterocyclic N-oxides into 2-alkyl-, aryl-, and alkenyl-substituted N-heterocycles. beilstein-journals.org Metal-free methods have also been developed for the C2-amination of quinoline N-oxides. derpharmachemica.com

C3-Functionalization : Nickel-catalyzed electrophilic C3–H functionalization of quinolines has been achieved using Grignard reagents at room temperature, allowing coupling with various electrophiles. researchgate.net

C4-Functionalization : Mixed lithium-magnesium reagents (Turbo-Grignard reagents) can be used for the efficient magnesiation of chloroquinolines at the C4 position, enabling subsequent reactions with various electrophiles to introduce functionality. nih.gov

The table below summarizes a regioselective halogenation reaction for various 8-substituted quinolines.

| Entry | Substrate (8-Substituent) | Halogenating Agent | Product (5-Position) | Yield (%) |

| 1 | N-acetyl | TCCA | Cl | 98 |

| 2 | N-acetyl | TBCA | Br | 99 |

| 3 | N-pivaloyl | TCCA | Cl | 99 |

| 4 | N-pivaloyl | TBCA | Br | 98 |

| 5 | N-phenylacetamide | TCCA | Cl | 96 |

| 6 | N-phenylacetamide | TBCA | Br | 95 |

Data sourced from a study on metal-free, regioselective C–H halogenation. rsc.org

Advanced Synthetic Transformations Leading to this compound Derivatives

Once the this compound scaffold is formed, the N-ethyl group itself can be a site for further chemical transformation. A primary reaction is N-dealkylation, which involves the cleavage of the N-C bond to remove the ethyl group. nih.gov This process converts the tertiary amine of a substituted this compound back to a secondary amine (quinolin-8-amine derivative), which can then be used for subsequent re-alkylation or other functionalizations. nih.gov

N-dealkylation can be accomplished through several methods:

Chemical Methods : Classical approaches often use reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates. nih.govsemanticscholar.org These methods typically form intermediate carbamates or cyanamides that are then hydrolyzed to yield the secondary amine. semanticscholar.org

Catalytic Methods : Palladium-catalyzed N-demethylation/acylation reactions have been reported, demonstrating a catalytic approach to C-N bond cleavage. semanticscholar.org

Photochemical and Electrochemical Methods : Modern techniques utilize organophotocatalysis with molecular oxygen or anodic oxidation as reagent-free procedures for N-dealkylation. semanticscholar.orgscispace.com

Metabolically, N-de-ethylation is a known pathway mediated by cytochrome P450 enzymes, resulting in the formation of a secondary amine and acetaldehyde. mdpi.comnih.gov Understanding these transformations is crucial for designing derivatives with specific properties.

The quinoline ring system of this compound offers multiple positions for further modification, significantly expanding the chemical diversity of its derivatives. The presence of the 8-amino group strongly influences the regioselectivity of these modifications.

C-H Activation : Direct C-H activation is a powerful tool. The 8-amino group can act as a directing group, facilitating functionalization at adjacent positions. Alternatively, conversion to the quinoline N-oxide directs functionalization primarily to the C2 and C8 positions. grafiati.comresearchgate.net For instance, Rh(III)-catalyzed C-H/C-H cross-coupling can be used to synthesize unsymmetrical heterobiaryl compounds by reacting quinolines with other heteroarenes. researchgate.net

Halogenation : As mentioned previously, remote C5-halogenation of 8-substituted quinolines is a highly efficient and regioselective process. rsc.org The resulting 5-halo-N-ethylquinolin-8-amines are versatile intermediates for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl, alkyl, or other functional groups.

Arylation and Alkenylation : Transition-metal-catalyzed C-8 arylation of quinoline N-oxides can be achieved using ruthenium or rhodium catalysts with arylboronic acids. researchgate.net Fe-catalyzed C-2 alkenylation of quinoline N-oxides with acrylates and styrenes has also been reported, with water as the only byproduct. researchgate.net

Catalytic Approaches in the Synthesis of this compound Frameworks

Catalysis is central to the efficient synthesis of the this compound framework. This includes both the formation of the quinoline core and the crucial C-N bond.

C-N Bond Formation : Transition metal-catalyzed N-arylation reactions are standard methods for forming the bond between the ethylamine (B1201723) side chain and the quinoline ring at the C8 position. Key examples include the Ullmann-type coupling (copper-catalyzed) and Buchwald-Hartwig amination (palladium-catalyzed). nih.gov These methods are valued for their broad substrate scope and functional group tolerance. researchgate.net

Quinoline Core Synthesis : Catalytic versions of classical quinoline syntheses are common. The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, can be promoted by various catalysts. google.com Similarly, the Doebner-Miller reaction, which involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound, can be catalyzed by acids. shahucollegelatur.org.in

Reductive Amination : An alternative route to the N-ethylamino side chain involves the reductive amination of a suitable ketone or aldehyde precursor. Iron-catalyzed reductive amination using ammonia (B1221849) is a notable example for creating primary amines, which can then be ethylated. More directly, nickel-catalyzed hydrogenative coupling of nitriles with amines provides a general and selective route to a wide array of functionalized amines.

One specific synthesis reported for a related compound, 4-ethylquinolin-8-amine, was achieved from N-propargyl aniline derivatives using tin and indium chlorides.

| Catalyst Type | Reaction | Key Features |

| Palladium/Copper | Ullmann / Buchwald-Hartwig N-Arylation | Forms the C8-N bond; good functional group tolerance. nih.gov |

| Iron | Reductive Amination | Earth-abundant metal catalyst for amine synthesis from carbonyls. |

| Nickel | Hydrogenative Coupling | Couples nitriles and amines to form secondary/tertiary amines. |

| Rhodium/Ruthenium | C-H Functionalization | Catalyzes regioselective arylation/alkylation of the quinoline ring. researchgate.net |

Principles of Green Chemistry in this compound Synthesis

The application of green chemistry principles to quinoline synthesis aims to reduce environmental impact and improve sustainability. nih.gov Several strategies are being employed:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reactions like the Friedländer synthesis can have high atom economy. google.com

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives. Water has been used as a solvent for some quinoline syntheses, such as the Pfitzinger synthesis of quinoline-2,4-dicarboxylic acids.

Alternative Energy Sources : Utilizing microwave irradiation or electrochemistry can reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. google.comshahucollegelatur.org.in An electrochemical Friedländer reaction, for example, replaces hazardous chemical reductants with electricity. google.com

Renewable Feedstocks and Catalysts : Using catalysts that are renewable, such as formic acid, or heterogeneous catalysts that can be easily recovered and recycled, aligns with green chemistry goals. nih.govshahucollegelatur.org.in Biocatalytic synthesis, which uses enzymes or microorganisms, is an emerging area with significant potential for sustainable chemical production. nih.gov

These principles guide the development of more efficient and environmentally responsible methods for the synthesis of this compound and its derivatives.

Mechanistic Investigations of Reactions Involving N Ethylquinolin 8 Amine

Elucidation of Reaction Pathways for N-Alkylation

N-alkylation is a fundamental reaction of amines, including N-ethylquinolin-8-amine, leading to the formation of tertiary amines. This transformation can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The prevailing pathway is dictated by several factors, including the structure of the alkylating agent, the nature of the leaving group, the solvent, and the nucleophilicity of the amine.

The N-alkylation of this compound with an alkyl halide can occur via either a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1) pathway.

The SN2 mechanism is a single-step process where the amine's lone pair of electrons directly attacks the electrophilic carbon of the alkylating agent, displacing the leaving group in a concerted fashion. masterorganicchemistry.com This pathway is favored by less sterically hindered alkylating agents (e.g., methyl or primary halides) and strong nucleophiles. libretexts.org Given that this compound is a secondary amine, its nucleophilicity is significant, making the SN2 pathway a likely route for its alkylation with suitable electrophiles. The reaction rate for an SN2 mechanism is dependent on the concentrations of both the amine and the alkylating agent. masterorganicchemistry.com

The SN1 mechanism , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group from the alkylating agent to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophilic amine on the carbocation. This pathway is favored by alkylating agents that can form stable carbocations (e.g., tertiary, allylic, or benzylic halides) and by polar protic solvents that can stabilize the ionic intermediates. libretexts.org The rate of an SN1 reaction is primarily dependent on the concentration of the alkylating agent. masterorganicchemistry.com

The choice between these two pathways for the N-alkylation of this compound can be predicted based on the reaction conditions, as summarized in the table below.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Alkylating Agent Structure | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile (Amine) | Weak | Strong |

| Solvent | Polar Protic (e.g., ethanol, water) | Polar Aprotic (e.g., acetone (B3395972), DMF) |

| Reaction Rate Dependency | k[Alkylating Agent] | k[Alkylating Agent][Amine] |

In the N-alkylation of this compound, the initial product is a tertiary ammonium (B1175870) salt. To obtain the neutral tertiary amine, a base is required to deprotonate the nitrogen atom. The choice of base is critical as it can influence the reaction rate and selectivity. researchgate.net

Commonly used bases in N-alkylation reactions include inorganic bases such as potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃), or organic bases like triethylamine (B128534) (Et₃N) and pyridine (B92270). The base can be added to the reaction mixture to neutralize the acid generated during the reaction, thereby driving the equilibrium towards the product. nih.gov In some cases, an excess of the amine reactant itself can act as the base. masterorganicchemistry.com

The general role of the base can be depicted as follows:

Alkylation: R-NH-R' + R''-X → [R-N(H)(R')-R'']⁺X⁻

Deprotonation: [R-N(H)(R')-R'']⁺X⁻ + Base → R-N(R')-R'' + [Base-H]⁺X⁻

Recent studies have explored base-mediated N-alkylation of amines with alcohols, where a base facilitates the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov In this process, the alcohol is first oxidized to an aldehyde or ketone, which then forms an imine with the amine, and finally, the imine is reduced to the alkylated amine. nih.gov While specific studies on this compound are limited, these general principles of base-catalyzed N-alkylation are applicable.

Mechanism of Imine Formation and Subsequent Transformations

This compound, being a secondary amine, does not form a stable neutral imine upon reaction with aldehydes or ketones. Instead, it forms an iminium ion. The formation of a neutral enamine is possible if there is an abstractable proton on the alpha-carbon of the carbonyl compound. However, the initial steps of the reaction follow a well-established mechanistic sequence.

The reaction of an amine with a carbonyl compound is often catalyzed by acid and proceeds through a sequence of steps that can be abbreviated as PADPED. masterorganicchemistry.com

Protonation: The carbonyl oxygen is protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon.

Addition: The nucleophilic nitrogen of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: A base (often another amine molecule or the solvent) removes a proton from the nitrogen atom, yielding a neutral intermediate called a carbinolamine.

Protonation: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion.

Deprotonation: For a primary amine, a final deprotonation from the nitrogen would yield a neutral imine. masterorganicchemistry.com In the case of this compound (a secondary amine), the reaction stops at the iminium ion stage unless there is an alpha-proton on the original carbonyl compound that can be removed to form an enamine.

The pH of the reaction is crucial; it must be acidic enough to protonate the carbonyl oxygen but not so acidic that it protonates the amine, rendering it non-nucleophilic. lumenlearning.com

The formation of the initial carbinolamine and the subsequent iminium ion is a reversible process. nih.gov According to Le Châtelier's principle, the removal of a product will shift the equilibrium to the right, favoring the formation of more products. masterorganicchemistry.com In this reaction, water is a byproduct of the elimination step. Therefore, removing water from the reaction mixture is a common strategy to drive the reaction towards the formation of the iminium ion. masterorganicchemistry.com

Several techniques can be employed for water removal:

Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene (B28343) or benzene) is a highly effective method.

Drying Agents: The addition of anhydrous inorganic salts, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture can sequester the water as it is formed. masterorganicchemistry.com

The reversibility of this reaction is also utilized in the hydrolysis of iminium ions back to the corresponding amine and carbonyl compound by treatment with aqueous acid. masterorganicchemistry.com

Exploration of Other Key Reaction Mechanisms of Amines

As a secondary aromatic amine, this compound can participate in a variety of other mechanistically significant reactions.

Acylation: this compound can undergo acylation with acyl chlorides or anhydrides to form N-ethyl-N-(quinolin-8-yl)amides. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation of the nitrogen results in the formation of the amide. chemguide.co.uk This reaction often requires a base to neutralize the acidic byproduct (e.g., HCl). youtube.com

Reaction with Nitrous Acid: Secondary amines, such as this compound, react with nitrous acid (HONO) to form N-nitrosamines. chemistrysteps.com Nitrous acid is typically generated in situ from sodium nitrite (B80452) and a strong acid. chemguide.co.uk The electrophilic species in this reaction is the nitrosonium ion (NO⁺), which is attacked by the nucleophilic nitrogen of the amine. msu.edu Subsequent deprotonation yields the N-nitrosamine. It is important to note that N-nitrosamines are a class of compounds that are often potent carcinogens. chemguide.co.uk

Oxidation: The nitrogen atom and the quinoline (B57606) ring system in this compound are susceptible to oxidation. Oxidation of the amine functionality can lead to various products depending on the oxidizing agent and reaction conditions. For instance, catalytic oxidation can convert N-substituted amines into amides or imides. chemrxiv.org Furthermore, the quinoline ring itself can be oxidized to an N-oxide at the quinoline nitrogen. nih.gov

Electrophilic Aromatic Substitution: The quinoline ring system is an aromatic heterocycle, and the amino group at the 8-position is an activating group that directs electrophilic substitution to the ortho and para positions. However, the directing effects in a fused ring system like quinoline are more complex. Electrophilic attack on the benzenoid ring of the quinoline is generally favored over the pyridine ring. The ethylamino group at C-8 would be expected to direct incoming electrophiles to the C-5 and C-7 positions. The reaction proceeds through the typical mechanism of electrophilic aromatic substitution, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity.

Computational Mechanistic Studies of this compound Transformations

While specific computational studies focusing exclusively on this compound were not identified in the provided search context, density functional theory (DFT) calculations are a powerful tool for investigating the mechanisms of related amine transformations. Such studies provide deep insights into reaction pathways, transition state geometries, and activation energies that are often difficult to determine experimentally. dur.ac.ukresearchgate.net

For transformations involving this compound, computational studies could elucidate several key aspects:

Reaction Pathways: DFT calculations can map out the potential energy surface for reactions like acylation or nitrosation. This helps to confirm whether a proposed mechanism, such as the nucleophilic addition-elimination pathway, is energetically favorable. For instance, in studies of direct amide formation, DFT has been used to assess different mechanistic schemes, including pathways involving carboxylic acid dimerization, to understand how the reaction occurs without a catalyst. dur.ac.uk

Activation Energies: By calculating the energies of reactants, transition states, and products, the activation energy (energy barrier) for a reaction can be determined. A computational study on the N-nitrosation of various secondary amines found that even for amines with sterically hindered and electron-withdrawing groups, the activation energies were relatively low, indicating the reaction is likely to occur if the reactive components are present. researchgate.net Similar calculations for this compound could predict its reactivity with various electrophiles.

Influence of Substituents: Computational models can effectively predict how modifying the quinoline ring or the N-alkyl group would affect the amine's reactivity. Electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance can be systematically evaluated to understand their impact on reaction rates and mechanisms. researchgate.net

These computational approaches provide a molecular-level understanding that complements experimental findings, aiding in the prediction of reactivity and the optimization of reaction conditions for transformations involving this compound.

Coordination Chemistry and Ligand Design Principles of N Ethylquinolin 8 Amine

N-Ethylquinolin-8-amine as a Ligand: Chelation and Bonding Modes

The spatial orientation of the nitrogen atoms in this compound dictates its function as a robust chelating agent, capable of forming stable ring structures with metal ions. The ethyl group attached to the exocyclic nitrogen introduces specific steric and electronic effects that influence the coordination geometry and stability of the resulting complexes.

This compound, like its parent compound 8-aminoquinoline (B160924), primarily functions as a bidentate ligand. nih.gov It coordinates to a metal center through the lone pair of electrons on the quinoline (B57606) ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. This bidentate coordination is the most common and expected binding mode for 8-aminoquinoline and its derivatives. nih.gov

While this compound itself is a bidentate ligand, the broader family of 8-aminoquinoline derivatives can exhibit higher denticity if the substituent on the amino group contains additional donor atoms. For instance, ligands incorporating further nitrogen or oxygen atoms in the N-substituent can act as tridentate or tetradentate ligands, leading to more complex coordination geometries.

Table 1: Comparison of Coordination Modes in 8-Aminoquinoline Derivatives

| Ligand | Potential Denticity | Typical Coordination Mode |

| 8-Aminoquinoline | Bidentate | Bidentate (N,N') |

| This compound | Bidentate | Bidentate (N,N') |

| N-(2-hydroxyethyl)quinolin-8-amine | Tridentate | Tridentate (N,N',O) |

| N,N-bis(2-pyridylmethyl)quinolin-8-amine | Tetradentate | Tetradentate (N,N',N'',N''') |

Beyond simple chelation to a single metal center, derivatives of 8-aminoquinoline are also known to participate in bridging binding modes, connecting two or more metal centers. nih.gov This can occur through the deprotonation of the exocyclic amino group, allowing the nitrogen atom to bridge two metal ions. Such arrangements lead to the formation of dinuclear or polynuclear complexes. researchgate.net While specific examples involving this compound are not extensively documented, the known behavior of related 8-aminoquinolinato ligands suggests this possibility. researchgate.net The bridging coordination can result in interesting magnetic and electronic properties arising from the interactions between the metal centers.

The coordination geometry of metal complexes with this compound is influenced by both steric and electronic factors. The ethyl group on the exocyclic nitrogen introduces a moderate level of steric hindrance compared to the unsubstituted 8-aminoquinoline. This steric bulk can affect the bond angles and distances within the coordination sphere and may favor certain geometries over others to minimize steric repulsion.

Formation and Characterization of Metal Complexes

This compound forms stable complexes with a wide range of metal ions, including transition metals and main group metals. The characterization of these complexes typically involves techniques such as single-crystal X-ray diffraction, spectroscopy (UV-Vis, IR, NMR), and elemental analysis.

Complexes of 8-aminoquinoline derivatives with transition metals have been extensively studied. For instance, rhenium complexes with 8-aminoquinoline ligands have been synthesized and structurally characterized, demonstrating the typical bidentate coordination of the ligand. nih.govrsc.org

Manganese complexes with ligands structurally related to this compound have also been reported. A cationic manganese complex with N-(2-(diisopropylphosphinyl)ethyl)quinolin-8-amine showcases the versatility of the 8-aminoquinoline scaffold in forming complexes with varying functionalities. researchgate.net Additionally, manganese complexes with 8-aminoquinoline-uracil ligands have been investigated for their biological activities. nih.gov

Chromium(III) complexes with various nitrogen-containing ligands are known to adopt octahedral geometries, and it is expected that this compound would form similar stable complexes with chromium. jocpr.com

Table 2: Representative Transition Metal Complexes with 8-Aminoquinoline Derivatives

| Metal | Ligand | Coordination Geometry | Reference |

| Rhenium(I) | 8-Aminoquinoline | Distorted Octahedral | nih.gov |

| Manganese(III) | 8-Hydroxyquinoline (B1678124) | Elongated Octahedral | nih.gov |

| Chromium(III) | Macrocyclic N-donor ligand | Octahedral | jocpr.com |

The coordination chemistry of this compound with main group metal cations such as lithium and sodium is less explored compared to transition metals. However, studies on related nitrogen-containing heterocyclic ligands, such as picoline derivatives, have shown that stable complexes with alkali metals can be formed. rsc.org In these complexes, the coordination is driven by the interaction between the Lewis acidic metal ion and the basic nitrogen donor atoms. It is anticipated that this compound would form stable chelate complexes with lithium and sodium, where the metal ion is coordinated by both nitrogen atoms of the ligand. The exact structure and stoichiometry of these complexes would depend on the specific reaction conditions and the presence of other coordinating species.

Ligand Design Principles for Enhanced Coordination Properties

The efficacy of this compound as a ligand in coordination chemistry is deeply rooted in its structural and electronic properties. The strategic modification of this molecule is key to enhancing its coordination capabilities, including its selectivity for specific metal ions and the stability of the resulting complexes.

Role of Substituents on Coordination Selectivity and Strength

The coordination behavior of the 8-aminoquinoline framework, the core of this compound, is highly sensitive to the nature of substituents on both the quinoline ring and the amino group. These substituents exert both electronic and steric effects that modulate the ligand's affinity and selectivity for different metal ions.

Electronic Effects: The N-ethyl group on the amino nitrogen at the 8-position is an electron-donating group (EDG) via induction. This increases the electron density on the amino nitrogen, enhancing its Lewis basicity and making it a stronger σ-donor to a metal center compared to the unsubstituted 8-aminoquinoline. This enhanced donor strength generally leads to the formation of more stable metal complexes. Conversely, placing electron-withdrawing groups (EWGs) on the quinoline ring would decrease the electron density on the quinoline nitrogen, potentially weakening its coordination. The interplay between substituents on the ring and the N-alkyl group allows for the fine-tuning of the ligand's electronic profile.

Steric Effects: The ethyl group also introduces steric bulk around the amino nitrogen donor atom. While this can enhance the stability of certain complexes by creating a crowded coordination sphere that protects the metal center, it can also limit the approach of very large metal ions or other bulky ligands. This steric hindrance can be a critical factor in controlling coordination geometry and influencing the selectivity of the ligand for metal ions of a particular size. Studies on related 8-aminoquinoline systems used as directing groups in catalysis have shown a clear correlation between steric properties (like the cone angle of co-ligands) and reaction efficiency, indicating that steric hindrance is a key parameter in ligand design researchgate.netelsevierpure.com.

The balance between these electronic and steric factors is crucial for designing ligands with specific properties. For instance, increasing the size of the N-alkyl group from methyl to ethyl, and further to larger groups, can systematically alter the steric environment and modulate the stability and reactivity of the resulting metal complexes nih.gov.

Denticity and the Chelate Effect in Ligand Binding

This compound functions as a bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously. libretexts.org The two donor sites are the nitrogen atom of the quinoline ring and the nitrogen atom of the N-ethylamino group. This dual coordination forms a stable five-membered ring structure with the metal ion.

This bidentate chelation gives rise to a significant thermodynamic principle known as the chelate effect . The chelate effect describes the enhanced stability of a coordination complex containing a chelating ligand compared to a complex with analogous monodentate ligands. libretexts.orgyoutube.com For example, the complex formed between a metal ion and one molecule of this compound is substantially more stable than a complex formed with two separate, comparable monodentate ligands (e.g., one quinoline molecule and one ethylamine (B1201723) molecule).

The primary driving force behind the chelate effect is a favorable change in entropy (ΔS). libretexts.org When a bidentate ligand like this compound replaces two monodentate ligands, the total number of free molecules in the solution increases, leading to a significant increase in the system's disorder, or entropy. youtube.com According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a large positive ΔS contributes to a more negative ΔG, making the chelation process highly spontaneous. youtube.com While there is a negligible change in enthalpy (ΔH) because the metal-nitrogen bonds being formed are similar in strength to those being broken, the entropic gain is the dominant factor. libretexts.org

Table 1: Thermodynamic Comparison of Chelation This is an illustrative table based on general chemical principles.

| Reaction Type | Example Reaction | Change in Moles (Δn) | Entropy Change (ΔS) | Complex Stability |

|---|---|---|---|---|

| Monodentate Coordination | [M(H₂O)₆]²⁺ + 2 L → [M(H₂O)₄L₂]²⁺ + 2 H₂O | 0 | Small | Lower |

| Bidentate Chelation | [M(H₂O)₆]²⁺ + L-L → [M(H₂O)₄(L-L)]²⁺ + 2 H₂O | +1 | Large & Positive | Higher |

Catalytic Applications of this compound Metal Complexes in Organic Transformations

The 8-aminoquinoline scaffold, of which this compound is a derivative, is a cornerstone in modern catalysis, particularly in transition metal-catalyzed C-H bond functionalization. The bidentate N,N-coordination motif serves as an excellent directing group, enabling high levels of selectivity and efficiency in a wide range of organic transformations.

Metal complexes of 8-aminoquinoline derivatives have been successfully employed as catalysts in several key reaction classes:

C-H Activation and Functionalization: This is the most prominent application. The 8-aminoquinoline group is often installed on a substrate molecule to direct a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium, or Nickel) to a specific C-H bond. chemrxiv.orgnih.govsemanticscholar.org The metal coordinates to the two nitrogen atoms, forming a stable metallacycle that positions the metal in close proximity to the target C-H bond, facilitating its cleavage and subsequent functionalization (e.g., arylation, amidation, alkylation) researchgate.netresearchgate.net. While many examples use an amide derivative of 8-aminoquinoline, the underlying principle of N,N-chelation assistance is directly applicable to systems involving this compound.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com Quinoline derivatives can act as ligands for the palladium catalyst, influencing its stability and reactivity. researchgate.net The strong σ-donating character of this compound can help stabilize the active catalytic species, potentially leading to improved yields and turnover numbers.

The catalytic activity of these complexes is highly dependent on the choice of metal and the reaction conditions. The table below summarizes some representative catalytic systems where the 8-aminoquinoline core is pivotal.

Table 2: Catalytic Systems Employing the 8-Aminoquinoline Moiety

| Metal Catalyst | Transformation Type | Role of 8-Aminoquinoline Moiety | Representative Substrates |

|---|---|---|---|

| Palladium (Pd) | C(sp²)-H Arylation | Directing Group | Aromatic Amides |

| Rhodium (Rh) | C(sp³)-H Amidation | Directing Group | 8-Methylquinolines |

| Nickel (Ni) | C(sp³)-H Arylation | Directing Group | Aliphatic Amides |

| Ruthenium (Ru) | C-H Arylation | Directing Group | Benzamides |

| Palladium (Pd) | Suzuki Cross-Coupling | Ligand | Aryl Halides, Boronic Acids |

The versatility of this compound and its derivatives as ligands continues to be explored, with ongoing research focused on developing novel metal complexes for asymmetric catalysis and other challenging organic transformations.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of N-ethylquinolin-8-amine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the quinoline (B57606) ring and the N-ethyl group. The aromatic region (typically δ 7.0-9.0 ppm) would display a complex pattern of multiplets corresponding to the six protons on the quinoline core. The specific chemical shifts and coupling constants (J-values) are influenced by the electron-donating secondary amine group at the C8 position. Protons on the same ring system will split each other's signals, allowing for their relative positions to be determined. The ethyl group protons would appear in the aliphatic region. The methylene (B1212753) protons (-CH₂-) are expected to resonate as a quartet further downfield (ca. δ 3.2-3.5 ppm) due to the deshielding effect of the adjacent nitrogen atom and coupling to the methyl protons. The terminal methyl protons (-CH₃) would likely appear as a triplet around δ 1.3-1.5 ppm. docbrown.info The proton on the nitrogen (N-H) would appear as a broad signal that can vary in chemical shift depending on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. This compound has 11 carbon atoms, and 11 distinct signals are expected in the proton-decoupled spectrum. The nine carbons of the quinoline ring would produce signals in the aromatic region (δ 110-150 ppm). researchgate.net The carbon atom bonded to the nitrogen (C8) would be significantly shifted compared to the parent quinoline. compoundchem.com The two carbons of the ethyl group would appear in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂-) would be found around δ 35-45 ppm, while the methyl carbon (-CH₃) would be at a higher field, around δ 14-18 ppm. docbrown.info

Table 5.1: Predicted NMR Chemical Shifts (δ) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Quinoline Ring | ¹H | 7.0 - 8.9 | Multiplets |

| N-H | ¹H | Variable | Broad Singlet |

| -CH₂- | ¹H | 3.2 - 3.5 | Quartet (q) |

| -CH₃ | ¹H | 1.3 - 1.5 | Triplet (t) |

| Quinoline Ring | ¹³C | 110 - 150 | - |

| -CH₂- | ¹³C | 35 - 45 | - |

| -CH₃ | ¹³C | 14 - 18 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups and fingerprint the molecular structure of this compound by probing its molecular vibrations.

Infrared (IR) Spectroscopy: As a secondary aromatic amine, this compound would exhibit a characteristic N-H stretching vibration as a single, relatively sharp band in the region of 3350-3310 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would produce a series of sharp bands in the 1620-1430 cm⁻¹ region. A strong band corresponding to the aromatic C-N stretching vibration is anticipated between 1335-1250 cm⁻¹. orgchemboulder.com A broad N-H wagging band may also be observed in the 910-665 cm⁻¹ range. orgchemboulder.comwpmucdn.com

Table 5.2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | IR | 3350 - 3310 | Medium, Sharp |

| Aromatic C-H Stretch | IR / Raman | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | IR / Raman | 3000 - 2850 | Medium |

| C=C / C=N Ring Stretch | IR / Raman | 1620 - 1430 | Medium to Strong |

| Aromatic C-N Stretch | IR | 1335 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is dictated by the presence of chromophores—in this case, the conjugated π-system of the quinoline ring and the non-bonding electrons on the nitrogen atom.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline system. These transitions are typically high-intensity (large molar absorptivity, ε) and are responsible for the main absorption bands. nih.gov Additionally, n→π* transitions can occur, involving the promotion of a non-bonding electron from the nitrogen atom's lone pair into an antibonding π* orbital of the quinoline ring. These transitions are generally of much lower intensity than π→π* transitions. nih.gov The presence of the electron-donating ethylamino group at the 8-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, indicating a reduction in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of this compound by providing a highly accurate measurement of its mass. The molecular formula of the compound is C₁₁H₁₂N₂, which corresponds to a calculated exact mass of approximately 172.1000 Da. chemsrc.com HRMS can measure this value to within a few parts per million (ppm), unequivocally confirming the molecular formula.

Furthermore, by inducing fragmentation of the molecule (tandem MS or MS/MS), the fragmentation pattern can provide valuable structural information. For this compound, the molecular ion peak [M]⁺• would be observed at m/z 172. A characteristic fragmentation pathway would be the loss of a methyl radical (•CH₃, 15 Da) via alpha-cleavage adjacent to the nitrogen, resulting in a prominent fragment ion at m/z 157. Another likely fragmentation would involve the loss of ethene (C₂H₄, 28 Da) through a McLafferty-type rearrangement or other pathway, leading to a fragment corresponding to 8-aminoquinoline (B160924) at m/z 144. nist.govresearchgate.net

Table 5.4: Predicted HRMS Fragmentation for this compound

| m/z (predicted) | Ion Formula | Identity |

| 172.1000 | [C₁₁H₁₂N₂]⁺• | Molecular Ion [M]⁺• |

| 157.0766 | [C₁₀H₉N₂]⁺ | [M - CH₃]⁺ |

| 144.0687 | [C₉H₈N₂]⁺• | [M - C₂H₄]⁺• |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of structural information. mdpi.com

The analysis would yield exact bond lengths, bond angles, and torsion angles for the entire molecule. mdpi.com This data would reveal the planarity of the quinoline ring system and the specific conformation of the N-ethyl group relative to the ring. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the N-H group) and π-π stacking between the quinoline rings of adjacent molecules. nih.gov While crystal structure data exists for complexes involving similar quinoline amine ligands, specific crystallographic data for this compound itself is not currently available in the public domain.

Advanced Hyphenated and In Situ Spectroscopic Methods

Cavity-Enhanced Raman Spectroscopy (CERS) is an advanced technique designed to significantly increase the sensitivity of Raman spectroscopy, primarily for gas-phase analysis. mdpi.comnih.gov The method involves placing the sample within an optical cavity composed of highly reflective mirrors. The laser light makes multiple passes through the sample, effectively increasing the interaction path length and the intensity of the laser field experienced by the molecules, which dramatically enhances the weak Raman scattering signal. rsc.orgnih.govmdpi.com

The application of CERS is predominantly for detecting trace amounts of gases, where the low molecular density makes conventional Raman analysis challenging. nih.gov There is no documented application of CERS for the analysis of a solid or liquid aromatic amine like this compound. The technique is not well-suited for condensed-phase samples, and the high laser power built up in the cavity could potentially cause sample degradation or thermal issues. Therefore, while a powerful technique in its specific domain, CERS is not a conventional or practical method for the characterization of this compound.

White Cell Fourier Transform Infrared (FTIR) Spectroscopy

White cell Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for the analysis of gases and volatile compounds, allowing for long path lengths to detect low concentrations. While specific FTIR data for this compound is not extensively available in public literature, the expected spectral features can be inferred from its structural analogue, 8-aminoquinoline, and the general characteristics of secondary amines. nih.govnist.gov

This compound is a secondary amine, and as such, its FTIR spectrum is expected to show a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹. orgchemboulder.com This is in contrast to primary amines, which exhibit two N-H stretching bands. orgchemboulder.com The presence of the ethyl group will introduce characteristic C-H stretching vibrations from the methyl and methylene groups, typically observed between 2850 and 3000 cm⁻¹.

The aromatic quinoline ring will produce a series of sharp absorption bands. C-H stretching vibrations on the aromatic ring are expected above 3000 cm⁻¹. wpmucdn.com The C=C and C=N stretching vibrations within the quinoline ring system typically appear in the 1650-1450 cm⁻¹ region. Aromatic C-N stretching vibrations are generally strong and appear in the 1335-1250 cm⁻¹ range. orgchemboulder.com Furthermore, out-of-plane C-H bending vibrations of the aromatic ring can be expected in the 900-675 cm⁻¹ region, which can provide information about the substitution pattern of the ring. A broad N-H wagging band, characteristic of primary and secondary amines, is also anticipated in the 910-665 cm⁻¹ region. orgchemboulder.com

Table 1: Predicted FTIR Spectral Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3350-3310 | N-H (Secondary Amine) | Stretch | Weak to Medium |

| >3000 | C-H (Aromatic) | Stretch | Medium to Weak |

| 2850-3000 | C-H (Aliphatic) | Stretch | Medium |

| 1650-1450 | C=C, C=N (Aromatic Ring) | Stretch | Medium to Strong |

| 1335-1250 | C-N (Aromatic Amine) | Stretch | Strong |

| 910-665 | N-H (Secondary Amine) | Wag | Strong, Broad |

| 900-675 | C-H (Aromatic) | Out-of-plane Bend | Medium to Strong |

Quantum Cascade Laser Infrared (QCL-IR) Spectroscopy

Quantum Cascade Laser Infrared (QCL-IR) spectroscopy offers significant advantages over traditional FTIR spectroscopy, including higher spectral resolution, increased brightness, and faster acquisition times. These characteristics make it particularly well-suited for real-time monitoring of chemical reactions and the analysis of transient species.

In the context of this compound, QCL-IR spectroscopy could be employed to:

Monitor Synthesis Reactions: The high temporal resolution of QCL-IR would allow for the in-situ monitoring of the synthesis of this compound, for example, by tracking the disappearance of reactant peaks and the appearance of product-specific absorptions.

High-Resolution Structural Analysis: The narrow linewidth of QCLs can provide highly resolved spectral features, which may reveal subtle structural details and interactions within the molecule that are not observable with conventional FTIR.

Trace Gas Detection: If this compound is present as a volatile compound or an impurity in a gas stream, the high sensitivity of QCL-IR spectroscopy would enable its detection at very low concentrations.

While specific QCL-IR studies on this compound are not documented, the technique's proven capabilities in the analysis of other organic molecules suggest its strong potential for the detailed characterization of this compound. nih.gov

Optical Photothermal Infrared (O-PTIR) Spectroscopy

Optical Photothermal Infrared (O-PTIR) spectroscopy is a novel technique that overcomes the diffraction limit of conventional infrared spectroscopy, enabling sub-micrometer spatial resolution. This is achieved by detecting the photothermal response of a sample upon absorption of infrared radiation with a co-focused visible laser beam.

The application of O-PTIR to this compound could provide valuable information, particularly in the solid state or in heterogeneous samples:

Chemical Imaging: O-PTIR can be used to generate high-resolution chemical images of this compound within a complex matrix, revealing its spatial distribution and relationship with other components.

Analysis of Micro-domains: If this compound is part of a formulation or a composite material, O-PTIR can provide detailed chemical information from specific micro-domains, which is not possible with bulk analysis techniques. researchgate.net

Single-Crystal Analysis: The high spatial resolution of O-PTIR would be beneficial for the analysis of single crystals of this compound, potentially providing insights into its crystalline structure and intermolecular interactions.

The ability of O-PTIR to provide IR spectra with high spatial resolution opens up new avenues for the characterization of this compound in various contexts, from materials science to pharmaceutical development.

Fiber Optics Reflectance Spectroscopy (FORS)

Fiber Optics Reflectance Spectroscopy (FORS) is a non-invasive analytical technique that measures the reflectance of a material as a function of wavelength. It is widely used in the fields of art conservation, geology, and materials science for the identification of pigments and other materials.

For the analysis of this compound, FORS could be particularly useful in the following scenarios:

Solid-State Characterization: The reflectance spectrum of solid this compound can provide information about its electronic transitions in the visible and near-infrared regions.

In-situ Analysis: The use of fiber optic probes allows for the analysis of this compound in-situ, without the need for sample preparation. This is advantageous for quality control in an industrial setting or for the analysis of large or immobile objects.

Identification in Mixtures: If this compound is present as a component in a solid mixture, FORS could potentially be used for its identification and quantification, provided that its reflectance spectrum has distinct features.

While FORS is more commonly applied to colored compounds, its application to this compound could still yield valuable information about its solid-state properties.

Near-Infrared (NIR) Spectroscopy for Multicomponent Molecular Analysis

Near-Infrared (NIR) spectroscopy utilizes the near-infrared region of the electromagnetic spectrum (from about 780 nm to 2500 nm). The absorption bands in this region are typically overtones and combination bands of the fundamental vibrations observed in the mid-infrared region. While these bands are generally broader and less distinct than their mid-infrared counterparts, NIR spectroscopy is a powerful tool for quantitative analysis and process monitoring due to its speed, non-destructive nature, and ability to penetrate deeper into samples.

For this compound, NIR spectroscopy could be applied for:

Quantitative Analysis: NIR spectroscopy is well-suited for the rapid and non-destructive quantification of this compound in various matrices, such as pharmaceutical formulations or chemical reaction mixtures. Calibration models can be developed to correlate the NIR spectra with the concentration of the analyte. metrohm.com

Process Analytical Technology (PAT): In an industrial setting, NIR probes can be integrated directly into production lines to monitor the synthesis or purification of this compound in real-time, ensuring consistent product quality.

Multicomponent Analysis: When this compound is present in a mixture with other compounds, NIR spectroscopy, coupled with chemometric methods such as partial least squares (PLS) regression, can be used to simultaneously quantify multiple components. The broad and overlapping nature of NIR bands makes chemometrics essential for extracting meaningful information from the spectra. mdpi.com

The development of a robust NIR method for this compound would require the collection of a comprehensive set of calibration samples with known concentrations and the application of appropriate chemometric modeling techniques.

Computational Chemistry and Theoretical Modeling of N Ethylquinolin 8 Amine

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.org It is a widely used tool in computational chemistry due to its favorable balance between accuracy and computational cost. google.com DFT calculations are employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies, providing deep insights into its stability and reactivity. scirp.org The theory is based on the principle that the energy of a molecule can be determined from its electron density.

Optimization of Molecular Geometries

A crucial first step in most quantum chemical calculations is geometry optimization. This process seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as a stationary point on the potential energy surface. For N-ethylquinolin-8-amine, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its most stable three-dimensional structure.

DFT methods, such as those using the B3LYP functional, are commonly used for this purpose. nih.govnih.gov The optimization process iteratively adjusts the atomic coordinates until the forces on each atom are minimized and the total energy converges. The resulting optimized structure represents the molecule's equilibrium geometry. While specific optimized parameters for this compound are not available, Table 1 provides theoretical bond length and angle data for the related 8-hydroxyquinoline (B1678124) molecule, illustrating the type of structural information obtained from DFT calculations.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (aromatic) | ~1.37 - 1.42 |

| C-N (aromatic) | ~1.32 - 1.38 | |

| C-H (aromatic) | ~1.08 | |

| N-H (amine) | ~1.01 | |

| Bond Angle (°) | C-C-C (aromatic) | ~118 - 121 |

| C-N-C (aromatic) | ~117 | |

| H-N-C | ~112 |

Data is illustrative and based on typical values for quinoline derivatives found in computational studies. Actual values would be specific to the chosen DFT functional and basis set.

Prediction of Electronic Band Gaps and Reactivity Indices (e.g., LUMO levels)

DFT is instrumental in elucidating the electronic properties of a molecule through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical polarizability. scirp.org A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govajchem-a.com Conversely, a large energy gap implies higher stability.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Electrophilicity Index (ω): ω = μ²/2η, where μ is the chemical potential (μ = -χ). irjweb.com

These indices provide a quantitative measure of the molecule's reactivity. For instance, a high electrophilicity index indicates a strong capacity to act as an electrophile. nih.govirjweb.com Table 2 presents FMO energies and the energy gap for quinoline, a parent compound to this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| ΔE (HOMO-LUMO Gap) | 4.830 |

Data obtained from DFT (B3LYP/6-31+G(d,p)) calculations for quinoline. scirp.org

Vibrational Frequency Calculations (e.g., IR, Raman)

Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. nih.gov After a geometry optimization confirms a stable structure (characterized by the absence of imaginary frequencies), a frequency calculation can be performed. nih.gov This calculation predicts the frequencies of the fundamental vibrational modes of the molecule.

For this compound, these calculations would predict characteristic frequencies for:

N-H stretching and bending modes of the secondary amine group.

C-N stretching vibrations for both the amine and the quinoline ring.

Aromatic C-H stretching and out-of-plane bending.

C-C stretching within the quinoline ring system.

Aliphatic C-H stretching, bending, and rocking modes of the ethyl group.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. nih.gov Table 3 lists some key calculated vibrational modes for the related 8-hydroxyquinoline molecule.

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

|---|---|---|

| ν(O-H) | ~3688 | O-H stretch (would be N-H stretch in 8-aminoquinoline) |

| ν(C-C) | ~1605, 1573, 1568 | Aromatic C-C stretching |

| δ(O-H) | ~1518 | In-plane O-H bend (would be N-H bend) |

| ν(C-O) | ~1188 | C-O stretch (would be C-N stretch) |

| γ(O-H) | ~896 | Out-of-plane O-H bend (would be N-H wag) |

Data is illustrative, based on DFT calculations for 8-hydroxyquinoline. researchgate.net

Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the chemist's intuitive Lewis structure picture of bonding. uni-muenchen.dewisc.edu This analysis provides valuable information on:

Lewis Structure: It determines the most accurate Lewis structure, including localized bonds (two-center NBOs) and lone pairs (one-center NBOs). uni-muenchen.de

Charge Distribution: Through Natural Population Analysis (NPA), it assigns partial charges to each atom in the molecule, offering a more robust description of the electron distribution than other methods like Mulliken population analysis. wisc.edu

Intermolecular and Intramolecular Interactions: NBO analysis can quantify the stabilization energy associated with delocalization effects, such as hyperconjugation. This is achieved by examining the interactions between filled "donor" NBOs (like a bond or a lone pair) and empty "acceptor" NBOs (like an antibonding orbital). The energy of these interactions is estimated using second-order perturbation theory and indicates deviations from an idealized, perfectly localized Lewis structure. wisc.edu

For this compound, NBO analysis would reveal the charge on the nitrogen atoms, the polarity of the N-H and C-N bonds, and the extent of electron delocalization from the amine's lone pair into the quinoline ring's antibonding orbitals.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. mdpi.com It is a primary computational method for simulating electronic absorption spectra, such as UV-Vis spectra. nih.gov The calculation provides key information about electronic transitions, including their excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to the intensity of the absorption), and the nature of the orbitals involved in the transition (e.g., π → π* or n → π*). mdpi.comrsc.org

For this compound, a TD-DFT calculation could predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions within the molecule. For example, it could distinguish between transitions localized on the quinoline ring and those involving charge transfer from the amino group to the ring. These calculations are often performed in conjunction with a solvent model, like the Polarizable Continuum Model (PCM), to simulate the effect of the solvent on the electronic spectrum. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) is a computational simulation technique that models the physical movements of atoms and molecules over time. fiveable.me Unlike quantum mechanical methods that focus on electronic structure, MD uses classical mechanics (Newton's equations of motion) and a "force field" to describe the potential energy of the system. mdpi.com A force field is a set of parameters that define the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals forces and electrostatic interactions. fiveable.me

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules and their interactions with their environment, such as a solvent. For this compound, an MD simulation could be used to:

Analyze Conformational Dynamics: Study the rotation of the ethyl group around the C-N bond and identify the most stable and frequently occurring conformations (rotamers).

Calculate Thermodynamic Properties: By simulating the system over a sufficient time (from nanoseconds to microseconds), MD can be used to calculate properties like the radius of gyration and radial distribution functions, which provide insight into the molecule's size, shape, and local environment. nih.gov

The simulation begins with an initial set of coordinates and velocities for each atom and then calculates the forces and subsequent movements over a series of very short time steps (typically femtoseconds), generating a trajectory that describes the molecule's dynamic behavior. mdpi.com

Computational Studies on Coordination Properties and Metal-Ligand Interactions of this compound